Pyrido[3,2-e][1,2,4]triazin-5-ol
Description
Properties
CAS No. |
145675-24-7 |
|---|---|
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.125 |
IUPAC Name |
8H-pyrido[3,2-e][1,2,4]triazin-5-one |
InChI |
InChI=1S/C6H4N4O/c11-4-1-2-7-6-5(4)8-3-9-10-6/h1-3H,(H,7,10,11) |
InChI Key |
XMAJQIGWXSQEJA-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C(C1=O)N=CN=N2 |
Synonyms |
Pyrido[3,2-e]-1,2,4-triazin-5-ol (9CI) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
The most common route to Pyrido[3,2-e] triazin-5-ol involves cyclocondensation reactions between aminopyridine precursors and carbonyl-containing reagents. For example, 2-amino-3-cyano-4-trifluoromethyl-6-phenylpyridine has been utilized as a starting material in a two-step process . First, treatment with trimethyl orthoformate generates an iminoether intermediate, which subsequently reacts with aroylhydrazides in acetic acid to form the triazine ring. This method yields derivatives with substituents at positions 2 and 8, though the hydroxyl group at position 5 requires post-synthetic modification .
Key reaction parameters include:
-
Temperature : Reflux conditions (100–120°C) in acetic acid.
-
Reagents : Aroylhydrazides (e.g., 3-fluorophenyl or furan-2-yl derivatives).
-
Yields : 30–40% after purification, with selectivity influenced by electronic effects of substituents .
A related approach employs 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine as a precursor, reacting with 2-oxoalkanoic acids or esters under acidic conditions . For instance, refluxing with 2-oxobutanoic acid in glacial acetic acid for 50–90 hours produces 3-hydroxypyrido-triazino-thiadiazine derivatives, which can be hydrolyzed to introduce the 5-ol group .
Acid-Catalyzed Annulation Strategies
Trifluoroacetic acid (TFA) and acetic acid are pivotal in facilitating high-yield annulations. A study demonstrated that combining TFA (10 mol%) with acetic acid in a Q-Tube reactor under high pressure significantly accelerates cyclization . For example, reacting 1-amino-2-iminopyridine with pyruvic acid at 130°C for 40 minutes achieved a 94% yield of the triazine core .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | TFA (10 mol%) |
| Solvent | Ethanol |
| Temperature | 130°C |
| Reaction Time | 40 minutes |
| Yield | 94% |
This method minimizes side reactions by leveraging the electrophilicity of carbonyl groups under acidic conditions, promoting regioselective cyclization .
Multi-Step Functionalization and Ring Closure
Multi-step syntheses often begin with substituted pyridines, introducing amino and hydroxyl groups sequentially. For instance, 3-methylthio-1,1-dioxopyrido[4,3-e]-1,4,2-dithiazine undergoes ammonolysis to form a thiol intermediate, which is then oxidized and condensed with guanidine derivatives to construct the triazine ring . Subsequent hydrolysis with aqueous HCl introduces the 5-ol group, though yields vary (24–30%) depending on substituent steric effects .
Critical Steps :
-
Ammonolysis : Conversion of methylthio groups to amines using NH₃ in ethanol .
-
Oxidation : H₂O₂-mediated oxidation to sulfonyl derivatives.
-
Cyclization : Glacial acetic acid reflux with 2-oxoalkanoic acids .
Mechanistic Insights and Selectivity Challenges
The formation of Pyrido[3,2-e] triazin-5-ol often proceeds via intermolecular nucleophilic attack followed by intramolecular cyclization . For example, in reactions with phenylglyoxal hydrates, the amine group of aminoguanidine attacks the carbonyl carbon, forming an imine intermediate that undergoes SₙAr-type cyclization . Competing pathways, such as over-oxidation or dimerization, are mitigated by controlling protonation states and reaction times .
Regioselectivity Factors :
-
Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the pyridine C4 position, directing cyclization .
-
Steric Hindrance : Bulky substituents at the pyridine C6 position favor 5-ol formation by reducing competing reactions at adjacent sites .
Comparative Analysis of Methodologies
The table below summarizes key methods, highlighting advantages and limitations:
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-e][1,2,4]triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, formamide, and various diazonium salts. Reaction conditions often involve boiling solvents such as DMF and ethanol .
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Pyrido[3,2-e][1,2,4]triazin-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyrido[3,2-e][1,2,4]triazin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and other interactions that inhibit its activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical profiles of pyrido[3,2-e][1,2,4]triazine derivatives are highly dependent on functional groups and ring substitutions. Key analogs include:
| Compound Name | Core Structure | Functional Group | Key Modifications |
|---|---|---|---|
| Pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5-one | Triazolo[1,5-a]pyrimidinone | C=O (1703 cm⁻¹) | Phenoxy substituent at position 2 |
| Pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-thione | Triazolo[1,5-a]pyrimidin-thione | C=S (1272 cm⁻¹) | Thione substitution at position 5 |
| N-Alkylated derivatives (2a–l) | N-Alkylated triazolopyrimidinone | C=O, alkyl chains | Variable alkyl/heteroalkyl groups |
| Pyrido[3,2-e][1,2,4]triazines (aza-analogs) | Triazine | Aza-substitution | Potent fungicidal activity |
Key Observations :
- C=O vs. C=S : The carbonyl group in pyrimidin-5-one derivatives (e.g., compound 1) exhibits strong IR absorption at ~1703 cm⁻¹, while the thione analog (compound 3) shows a C=S peak at 1272 cm⁻¹ . The thione derivative achieved a higher synthetic yield (90%) compared to carbonyl analogs (45–83%), suggesting enhanced stability or reactivity .
- N-Alkylation: Alkylation of the triazolopyrimidinone core (e.g., compounds 2a–l) introduces lipophilic groups, broadening antimicrobial and anticancer applications .
Activity Trends :
- Antifungal Activity : Pyrido[3,2-e][1,2,4]triazines demonstrate efficacy against plant pathogens like Mycosphaerella graminicola, likely due to microtubule stabilization or tubulin interaction .
- Anticancer Potential: N-Alkylated derivatives (e.g., 2a–l) and bis-triazolo pyrimidines (e.g., compound 12a–b) show cytotoxicity against HepG2 and MCF-7 cells, with IC₅₀ values in the low micromolar range .
Q & A
Q. What are the common synthetic routes for Pyrido[3,2-e][1,2,4]triazin-5-ol derivatives, and how do reaction conditions influence yield?
this compound derivatives are typically synthesized via multi-step reactions involving cyclization and functionalization. For example, a Niementowski-type synthesis can generate triazine rings fused with pyridine systems, as demonstrated in early work by Crowley et al. . Key factors include:
- Catalysts : Use of phosphorus pentasulfide or POCl₃ for thiolation or chlorination steps .
- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while benzene or ethanol may be used for reflux .
- Temperature : Controlled heating (e.g., boiling in POCl₃ at 110°C for chlorination) is critical to avoid side products .
Q. How is the molecular structure of this compound validated in synthetic studies?
Structural confirmation relies on analytical techniques:
- NMR Spectroscopy : Proton and carbon NMR identify substituent positions and ring fusion patterns .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves stereochemistry in crystalline derivatives, as seen in similar triazine systems .
Q. What preliminary biological assays are used to screen this compound derivatives?
Initial screening often includes:
- Antimicrobial Activity : Agar diffusion assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7R) to assess antiproliferative effects .
- Enzyme Inhibition : Binding affinity studies for targets like adenosine receptors using radioligand displacement .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives with electron-withdrawing substituents?
Yield optimization requires:
- Solvent Polarity : Electron-withdrawing groups (e.g., -CF₃) benefit from polar solvents (e.g., DMF) to stabilize transition states .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may enhance cyclization efficiency .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes decomposition in multi-step reactions .
Q. How do contradictory biological activity data arise for this compound derivatives, and how can they be resolved?
Contradictions often stem from:
- Structural Isomerism : Minor differences in substituent positioning (e.g., 3- vs. 4-fluorophenyl) can drastically alter receptor binding .
- Assay Variability : Standardize protocols (e.g., ATPase inhibition vs. tubulin polymerization assays) to compare fungicidal vs. antiproliferative activities .
- Metabolic Stability : Use hepatic microsome assays to differentiate intrinsic activity from pharmacokinetic effects .
Q. What strategies are employed to enhance the blood-brain barrier (BBB) penetration of this compound-based CNS agents?
- Lipophilicity Modifications : Introduce alkyl chains (e.g., ethyl or methyl groups) to increase logP values .
- Prodrug Design : Mask polar hydroxyl groups with ester prodrugs that hydrolyze in vivo .
- P-glycoprotein Inhibition : Co-administer BBB efflux inhibitors (e.g., verapamil) in preclinical models .
Q. How are computational methods applied to predict the pharmacological profile of novel this compound analogs?
- Molecular Docking : Predict binding modes to targets like adenosine A₂A receptors using AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antioxidant IC₅₀ values .
- ADME Prediction : Tools like SwissADME estimate bioavailability and toxicity risks .
Methodological Considerations
Q. How is purity assessed for this compound derivatives in multi-step syntheses?
Q. What in silico approaches guide the design of this compound derivatives with anti-inflammatory activity?
- Pharmacophore Modeling : Identify essential hydrogen bond donors/acceptors using MOE .
- Scaffold Hopping : Replace triazole rings with bioisosteres (e.g., thiazole) while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
